molecular formula C12H16BrNO2 B017197 4-[2-(2-Bromophenoxy)ethyl]morpholine CAS No. 101558-72-9

4-[2-(2-Bromophenoxy)ethyl]morpholine

Cat. No.: B017197
CAS No.: 101558-72-9
M. Wt: 286.16 g/mol
InChI Key: MPHOIECXJQINLZ-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) Heterocycles as Pharmacophores in Drug Discovery

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. It is widely regarded as a "privileged pharmacophore" in drug discovery. nih.govnih.gov This designation stems from its frequent appearance in numerous approved drugs and biologically active molecules. nih.govresearchgate.net Medicinal chemists often incorporate the morpholine moiety into potential drug candidates to improve their physicochemical and pharmacokinetic properties. nih.govnih.gov

The presence of the morpholine ring can enhance a molecule's solubility, metabolic stability, and bioavailability. nih.govresearchgate.net The nitrogen atom provides a site for substitution, allowing for the facile synthesis of a diverse library of derivatives, while the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. acs.orgsci-hub.se This versatility has led to the development of morpholine-containing compounds with a wide spectrum of pharmacological activities. nih.govijprems.com

The morpholine nucleus is a component of drugs with applications in various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. benthamdirect.comnih.gov For instance, Linezolid is an antibiotic used against resistant Gram-positive bacteria, and Aprepitant is an antiemetic agent used to prevent chemotherapy-induced nausea. ijprems.com In the context of CNS drug discovery, the morpholine ring is valued for its ability to improve brain permeability. acs.orgnih.gov

Table 1: Examples of Marketed Drugs Containing the Morpholine Moiety

Drug Name Therapeutic Class Role of Morpholine Moiety
Linezolid Antibiotic Integral part of the pharmacophore, contributing to antibacterial activity. ijprems.com
Aprepitant Antiemetic (NK1 Receptor Antagonist) Key structural component for receptor binding and good pharmacokinetic properties. ijprems.com
Gefitinib Anticancer (EGFR Inhibitor) Aims to improve solubility and pharmacokinetic profile. nih.gov
Reboxetine Antidepressant (Norepinephrine Reuptake Inhibitor) The morpholine ring is a key part of its chemical structure. researchgate.net

| Timolol | Beta-blocker (for Glaucoma) | The morpholine group is part of the side chain influencing its properties. ijprems.com |

Overview of Bromophenoxyethyl Moieties in Biologically Active Compounds

The bromophenoxyethyl moiety consists of a phenol (B47542) ring substituted with a bromine atom, linked to a morpholine ring via an ethyl chain. Halogenation, particularly bromination, of aromatic rings is a common strategy in medicinal chemistry to modulate a compound's biological activity. Bromophenols, as a class, are secondary metabolites found in nature, particularly in marine algae, and are known to exhibit a range of biological properties. mdpi.com

The introduction of a bromine atom can significantly alter a molecule's electronic properties and lipophilicity. mdpi.com This change can enhance binding affinity to target proteins, improve membrane permeability, and influence the metabolic profile of the compound. Research has demonstrated that bromophenol derivatives possess antimicrobial, antioxidant, antiviral, and antidiabetic activities. nih.govmdpi.com

In the context of drug design, the bromophenoxy group can be considered a pharmacophore that imparts specific biological activities. The combination of bromophenols with nitrogen-containing heterocycles, such as morpholine, is a recognized strategy for developing novel anticancer agents. nih.gov The ethyl linker serves as a spacer, providing conformational flexibility and orienting the two pharmacophoric groups in a way that may optimize interaction with a biological target.

Table 2: Examples of Biologically Active Bromophenol Derivatives

Compound Class Biological Activity Reference
Bromophenol hybrids with N-containing heterocycles Anticancer (via ROS-mediated apoptosis) nih.gov
Natural bromophenols from red algae Antimicrobial, Antidiabetic, Antioxidant mdpi.com
Synthetic brominated phenols with lactam fragments Antibacterial (against Staphylococcus epidermidis) researchgate.net

| Substituted pyrazole (B372694) derivatives containing bromine | Antimicrobial, Antioxidant | nih.gov |

Rationale for Comprehensive Research on 4-[2-(2-Bromophenoxy)ethyl]morpholine

The rationale for investigating this compound is rooted in the chemical principle of molecular hybridization. mdpi.com This drug design strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The goal is to produce a compound with an improved activity profile, better selectivity, or a novel mechanism of action compared to the individual components.

In this specific molecule, the research rationale is to combine the advantageous properties of the morpholine heterocycle with the recognized biological activity of the bromophenoxy moiety.

Synergistic Activity : The primary hypothesis is that the combination of the morpholine ring, known to enhance pharmacokinetic properties and interact with various biological targets, and the bromophenoxy group, a known bioactive moiety, could lead to a synergistic or additive therapeutic effect. nih.gov

Modulation of Physicochemical Properties : The morpholine group is expected to confer favorable properties such as improved aqueous solubility and metabolic stability. nih.gov The bromophenoxy group, in turn, modulates lipophilicity, which can be crucial for membrane transport and target engagement. mdpi.com

Exploration of New Therapeutic Targets : By creating a novel chemical structure, researchers can explore interactions with a wider range of biological targets than either fragment could alone, potentially leading to the discovery of new therapeutic applications.

Therefore, the synthesis and biological evaluation of this compound represent a logical step in the search for new lead compounds in drug discovery.

Current Landscape of Research on Related Morpholine Derivatives and Analogues

The field of medicinal chemistry continues to actively explore morpholine derivatives for a wide array of diseases. nih.govijprems.com Current research focuses on designing and synthesizing novel analogues with enhanced potency and selectivity for specific biological targets.

Anticancer Agents : A significant area of research involves developing morpholine derivatives as inhibitors of protein kinases, such as PI3K and mTOR, which are critical in cancer cell signaling pathways. benthamdirect.comnih.gov The morpholine ring is often used to fine-tune the selectivity and pharmacokinetic properties of these inhibitors. nih.govbenthamdirect.com

Central Nervous System (CNS) Disorders : Researchers are designing morpholine-containing compounds for neurodegenerative diseases like Alzheimer's and for mood disorders. acs.orgnih.gov The ability of the morpholine moiety to improve blood-brain barrier penetration is particularly valuable in this context. nih.gov

Infectious Diseases : The success of Linezolid has spurred further investigation into morpholine derivatives as antibacterial and antifungal agents. ijprems.come3s-conferences.org

Molecular Hybridization : A prominent trend is the synthesis of hybrid molecules that pair the morpholine scaffold with other known pharmacophores. mdpi.com This approach aims to develop multifunctional drugs that can address complex diseases through multiple mechanisms of action.

The ongoing research highlights the enduring importance of the morpholine scaffold as a versatile building block in the development of new therapeutic agents. nih.govsci-hub.se

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Aprepitant
Gefitinib
Linezolid
Reboxetine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2-bromophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHOIECXJQINLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357751
Record name 4-[2-(2-bromophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101558-72-9
Record name 4-[2-(2-bromophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity Profiling of 4 2 2 Bromophenoxy Ethyl Morpholine

In Vitro Pharmacological Screening Assays

In vitro assays are essential for the initial characterization of a compound's biological effects at a cellular and molecular level. This typically involves a battery of standardized tests to determine interactions with specific biological targets and effects on cellular functions.

Enzyme Inhibition Studies

No studies detailing the inhibitory effects of 4-[2-(2-Bromophenoxy)ethyl]morpholine on specific enzymes were found. Research in this area would typically involve assays against various enzyme classes, such as kinases, proteases, or phosphatases, to determine potential mechanisms of action.

Receptor Modulation Investigations

Information regarding the interaction of this compound with specific cellular receptors is not available in the public domain. Such investigations would screen the compound against a panel of receptors (e.g., G-protein coupled receptors, ion channels) to identify any binding affinity, agonistic, or antagonistic properties.

Cellular Proliferation and Cytotoxicity Assessments

There are no published data on the effects of this compound on the growth and viability of cell lines. These assessments are fundamental in drug discovery to determine a compound's potential as an anti-proliferative agent or to identify its general toxicity profile against various cell types.

Antimicrobial Efficacy Evaluations

The antimicrobial properties of this compound against bacterial or fungal pathogens have not been reported. Efficacy evaluations would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a range of microorganisms.

Anti-inflammatory Activity Assessments

No research has been published on the potential anti-inflammatory activity of this compound. Standard in vitro assays for this area of study include measuring the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory cytokine production in immune cells.

Neurological Activity Investigations

The effects of this compound on neurological targets or in neuronal cell models are currently unknown. Investigations in this field would explore activities such as neurotransmitter receptor modulation, effects on ion channel function, or neuroprotective properties in models of neurological disease.

In Vivo Pharmacological Activity of Structurally Related Compounds

While direct in vivo pharmacological studies on this compound are not extensively available in publicly accessible literature, research on structurally related compounds provides valuable insights into the potential biological activities of this class of molecules. The core structure, featuring a morpholine (B109124) ring connected via an ethyl linker to a substituted phenoxy group, is a common motif in compounds investigated for various pharmacological effects, particularly anti-inflammatory and central nervous system activities.

Anti-inflammatory Activity of Benzophenone-N-ethyl Morpholine Ethers

A notable example of structurally related compounds is a series of benzophenone-N-ethyl morpholine ethers. These compounds share the N-ethyl morpholine moiety linked to a substituted phenyl ring system. A study by Khanum et al. investigated the in vivo anti-inflammatory activity of these derivatives using the carrageenan-induced hind paw edema test in rats. This model is a standard for evaluating acute inflammation.

The research revealed that many of the synthesized benzophenone-N-ethyl morpholine ethers exhibited significant anti-inflammatory effects. The activity varied based on the substitution pattern on the benzophenone rings. For instance, compounds with chloro, bromo, and methyl substitutions demonstrated a range of edema inhibition. nih.gov

The anti-inflammatory activity of these compounds suggests that the morpholine moiety and the electronic properties of the aromatic ring system play a crucial role in their pharmacological profile. The presence of halogen substituents, such as bromo and chloro groups, on the phenyl ring was found to contribute to the anti-inflammatory potency. nih.gov

Below is a summary of the in vivo anti-inflammatory activity of selected benzophenone-N-ethyl morpholine ethers, which are structurally related to this compound through the shared N-ethyl morpholine feature.

CompoundSubstituent (R)% Oedema Inhibition
5a4-Chloro55.5%
5b2,4-Dichloro48.2%
5f4-Bromo58.7%
5h4-Methyl48.9%
Aspirin (Standard)-58.5%
Phenylbutazone (Standard)-65.5%

Elucidation of Molecular Mechanisms of Action

Ligand-Target Interaction Studies

Detailed ligand-target interaction studies for 4-[2-(2-Bromophenoxy)ethyl]morpholine are not available in peer-reviewed scientific literature. The compound serves as a precursor in the synthesis of various pharmaceutical agents, which suggests that its structural motifs—the morpholine (B109124) ring and the bromophenoxy group—are of interest in medicinal chemistry. For instance, it has been used as an intermediate in the creation of compounds targeting histamine (B1213489) receptors. However, direct studies on the binding affinity and interaction of this compound itself with specific biological targets have not been published. The mechanism of action is hypothesized to involve its morpholine and bromophenoxy moieties interacting with targets like enzymes or receptors, but these interactions remain to be experimentally verified.

Cellular Pathway Analysis

There is no available data from cellular pathway analyses to determine the specific signaling pathways modulated by this compound. Research has suggested potential anti-proliferative effects against certain cancer cell lines for compounds of this class, but the specific pathways involved have not been elucidated for this particular chemical.

Downstream Signaling Cascade Perturbations

Information regarding the perturbation of downstream signaling cascades following potential cellular interactions with this compound is not present in the current body of scientific research. Understanding these downstream effects would require initial identification of a primary molecular target, which has not yet been established.

Receptor Binding Kinetics and Thermodynamics

There are no published studies detailing the receptor binding kinetics or thermodynamic profile of this compound to any biological receptor. Such studies, which would provide data on association and dissociation rate constants (k_on and k_off), affinity (K_D), and thermodynamic parameters (ΔH, ΔS), are fundamental for characterizing a ligand-receptor interaction but have not been conducted for this specific compound.

Structure Activity Relationship Sar Investigations of 4 2 2 Bromophenoxy Ethyl Morpholine Analogues

Impact of Morpholine (B109124) Ring Substitutions on Biological Activity

The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to engage in various biological interactions. nih.govnih.gov In the context of 4-[2-(2-Bromophenoxy)ethyl]morpholine analogues, substitutions on the morpholine ring can have a profound impact on biological activity. The introduction of substituents at the C-2, C-3, C-5, or C-6 positions can alter the molecule's conformation, steric profile, and hydrogen bonding capacity. researchgate.netacs.org

For instance, the addition of small alkyl groups can modulate lipophilicity, which may influence cell membrane permeability and access to the target site. More substantial substitutions can provide additional contact points with the receptor, potentially increasing binding affinity. The stereochemistry of these substituents is also a critical factor, as chiral centers on the morpholine ring can lead to enantiomers with significantly different biological activities.

Studies on related morpholine-containing compounds have shown that C-substitutions can lead to a diverse range of pharmacological effects, including antidepressant, appetite suppressant, and antitumor activities. researchgate.net The specific impact of these substitutions is highly dependent on the nature of the biological target and the binding pocket's topology.

Table 1: Illustrative Impact of Morpholine Ring Substitutions on Biological Activity of Analogous Compounds

Compound Morpholine Ring Substitution Observed Effect on Biological Activity
Analogue AUnsubstitutedBaseline activity
Analogue BC-2 MethylIncreased potency due to favorable steric interactions
Analogue CC-3 PhenylAltered selectivity profile
Analogue DC-2,6-dimethyl (cis)Enhanced binding affinity
Analogue EC-2,6-dimethyl (trans)Reduced activity compared to cis-isomer

Note: This table is illustrative and based on general principles of morpholine SAR found in the literature. The specific effects can vary depending on the target.

Influence of Phenoxy Moiety Modifications and Halogenation on Potency and Selectivity

Modifications to the phenoxy moiety, particularly the nature and position of halogen substituents, are a key strategy for modulating the potency and selectivity of this compound analogues. The electronic and steric properties of the substituent on the phenyl ring can significantly influence ligand-receptor interactions.

Replacing bromine with other halogens (e.g., chlorine, fluorine) or with other functional groups (e.g., methyl, methoxy) can also fine-tune the compound's properties. For example, fluorine substitutions can enhance metabolic stability and binding affinity through the formation of hydrogen bonds or other favorable interactions. In some series of halogen-substituted compounds, bromo and chloro derivatives have shown significant antimicrobial activity. nih.gov The choice of halogen and its position can be a powerful tool for optimizing the desired pharmacological effect.

Table 2: Illustrative Influence of Phenoxy Moiety Halogenation on Receptor Binding Affinity

Compound Phenoxy Moiety Substitution Relative Binding Affinity (Illustrative)
Analogue F2-Bromo (ortho)+++
Analogue G3-Bromo (meta)++
Analogue H4-Bromo (para)+
Analogue I2-Chloro+++
Analogue J2-Fluoro++++
Analogue KUnsubstituted+

Note: This table is illustrative and based on general SAR principles for halogenated aromatic compounds. The actual binding affinities are target-dependent.

Role of the Ethyl Linker in Ligand-Target Interactions

Shortening or lengthening the linker can have a significant impact on biological activity. A shorter linker might bring the two ends of the molecule too close together, preventing them from simultaneously engaging with their respective binding pockets. Conversely, a longer and more flexible linker could increase the entropic penalty of binding, as the molecule would have more conformational freedom in its unbound state. nih.govmdpi.com

Exploration of Substituent Effects on Pharmacological Profiles

For example, modifications to the aromatic moiety can influence whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. nih.gov The introduction of polar groups can enhance aqueous solubility, which may be beneficial for bioavailability, while the addition of lipophilic groups can improve penetration of the blood-brain barrier.

The morpholine ring itself is often considered a "privileged" structure in medicinal chemistry because it can impart favorable pharmacokinetic properties, such as improved metabolic stability and reduced toxicity. nih.govnih.gov However, the introduction of substituents can alter these properties. For instance, a substitution that blocks a site of metabolic attack can increase the compound's half-life. The interplay of these substituent effects allows for the fine-tuning of the pharmacological profile to achieve the desired therapeutic outcome.

Design Principles for Optimized Analogues

Based on the SAR investigations of this compound and related compounds, several key design principles for the development of optimized analogues can be formulated:

Optimize Morpholine Ring Substitution: Judicious introduction of small, sterically defined substituents on the morpholine ring can enhance binding affinity and selectivity. The stereochemistry of these substituents should be carefully controlled, as different enantiomers may have distinct biological activities.

Fine-Tune Phenoxy Moiety Halogenation: The position and nature of the halogen on the phenoxy ring are critical for potency and selectivity. Exploring different halogen substitutions (F, Cl, Br) and their positional isomers is a key strategy for optimizing ligand-receptor interactions.

Modulate Linker Length and Rigidity: The ethyl linker should be of optimal length to correctly orient the morpholine and phenoxy moieties. In some cases, introducing conformational constraints into the linker can lead to more potent analogues by pre-organizing the molecule in its active conformation.

Balance Physicochemical Properties: Substituents should be chosen not only for their impact on biological activity but also for their effect on physicochemical properties such as solubility, lipophilicity, and metabolic stability. A rational approach to drug design involves the multi-parameter optimization of these properties. nih.gov

Target-Specific Modifications: The design of optimized analogues must always be guided by the specific biological target. A detailed understanding of the target's binding site topology and the nature of the ligand-receptor interactions is essential for making rational design choices.

Computational and in Silico Studies of 4 2 2 Bromophenoxy Ethyl Morpholine

Molecular Docking Simulations with Proposed Biological Targets

The morpholine (B109124) moiety is recognized for its ability to modulate pharmacokinetic and pharmacodynamic properties, enhancing solubility and brain permeability. The oxygen atom can act as a hydrogen bond acceptor, and the ring can engage in hydrophobic interactions, making it a valuable pharmacophore in drug design acs.orgresearchgate.net. Molecular docking studies on related compounds, such as certain morpholine-containing 3-amido-9-ethylcarbazole derivatives, have been used to investigate their binding to biological macromolecules like DNA and human serum albumin (HSA) tandfonline.com. These studies help in understanding the binding modes and the nature of the interactions, such as groove binding in the case of DNA tandfonline.com.

To illustrate the potential interactions of 4-[2-(2-Bromophenoxy)ethyl]morpholine, a hypothetical docking scenario can be considered with a relevant biological target. The binding energy and interaction types would be key parameters to evaluate its potential as a ligand.

Table 1: Representative Molecular Docking Data for a Morpholine Analog (Note: This table is illustrative and based on general findings for morpholine derivatives, not specific to this compound)

Biological TargetLigand (Analog)Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Generic Kinase DomainPhenyl-morpholine analog-8.5Leu83, Val91, Ala148Hydrophobic
Generic Kinase DomainPhenyl-morpholine analog-8.5Asp161Hydrogen Bond
Generic ReceptorMorpholine-carbazole analog-7.9Tyr234, Phe345Pi-Pi Stacking
Generic ReceptorMorpholine-carbazole analog-7.9Ser190Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds. For morpholine derivatives, QSAR studies have been employed to understand the relationship between their structural features and various biological activities.

A 3D-QSAR analysis was performed on a series of 2,4-disubstituted morpholines and 1,4-oxazepanes with selectivity for the dopamine D(4) receptor nih.gov. This study identified that regions around the benzene rings and the aliphatic amine of the morpholine system are important for affinity nih.gov. Another QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants revealed that parameters like polarization, dipole moment, and lipophilicity significantly affect their antioxidant activity pensoft.net. Specifically, an increase in hydrophilic properties and a decrease in molecular volume and surface area were associated with higher antioxidant activity pensoft.net.

These findings suggest that a QSAR model for this compound would likely need to consider descriptors related to its electrostatic potential, size, and hydrophobicity to predict its biological activity.

Table 2: Key Descriptors in QSAR Models for Morpholine Derivatives (Note: This table is a compilation of important descriptors identified in QSAR studies of various morpholine-containing compounds.)

QSAR Model ApplicationImportant Molecular DescriptorsImplication for ActivityReference
Dopamine D4 Receptor LigandsSteric and Electrostatic Fields around Benzene Rings and Morpholine NitrogenDefines binding affinity and selectivity nih.gov
Antioxidant ActivityPolarization, Dipole Moment, Lipophilicity (logP), Molecular Volume, Surface AreaLower lipophilicity and smaller size correlate with higher activity pensoft.net
General Pharmacological ActivitypKa, SolubilityModulates pharmacokinetic and pharmacodynamic properties acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable insights into a molecule's geometry, electronic properties, and reactivity.

While specific DFT studies on this compound are not available, research on related structures provides a basis for understanding its electronic characteristics. A DFT study on the complete series of bromophenols at the B3LYP/6-311G++(d,p) level of theory showed that the molecular structures and properties are strongly influenced by factors like intramolecular hydrogen bonding and the inductive effects of the bromine substituent nih.gov. Another study on N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide used DFT to analyze the frontier molecular orbitals (HOMO and LUMO) nih.gov. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and reactivity nih.gov. A smaller energy gap generally implies higher reactivity nih.gov.

For this compound, DFT calculations could be used to determine its optimized geometry, the distribution of electron density, and the energies of its frontier molecular orbitals. These parameters would be crucial for understanding its reactivity and potential interactions with biological targets.

Table 3: Representative DFT Calculation Results for a Bromophenoxy Analog (Note: This data is illustrative and based on a study of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide.)

PropertyCalculated ValueInterpretation
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Energy Gap5.4 eVIndicates high stability and lower reactivity.
Dipole Moment3.5 DReflects the overall polarity of the molecule.

Molecular Dynamics Simulations to Understand Binding Conformations and Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to analyze the stability of ligand-protein complexes and to understand the conformational changes that may occur upon binding.

Although no specific MD simulation studies have been published for this compound, the technique has been applied to other morpholine-containing compounds to validate docking results and assess the stability of their interactions with biological targets researchgate.net. MD simulations can provide detailed information on the dynamics of the binding pocket, the role of water molecules, and the free energy of binding. For a ligand like this compound, MD simulations could reveal how the flexible ethylmorpholine side chain adapts to the binding site of a target protein and the stability of the key interactions over time.

Table 4: Typical Outputs from a Molecular Dynamics Simulation of a Ligand-Protein Complex (Note: This table describes the type of data obtained from MD simulations and is not specific to this compound.)

ParameterDescriptionSignificance
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the ligand in the binding pocket and the overall protein structure.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average positions.Highlights flexible regions of the protein that may be involved in ligand binding.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Identifies key interactions responsible for binding affinity and specificity.
Binding Free Energy (MM/PBSA, MM/GBSA)An estimation of the free energy of binding of the ligand to the protein.Provides a more accurate prediction of binding affinity than docking scores alone.

Virtual Screening Approaches for Identification of Novel Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While this compound itself is a specific compound, the morpholine and bromophenoxy moieties can be considered as components of a chemical scaffold.

Virtual screening approaches could be used to identify other compounds with similar scaffolds that might have improved activity or different selectivity profiles. The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its favorable properties nih.gov. Therefore, a virtual screening campaign could start with a library of morpholine-containing compounds to identify novel ligands for a specific biological target. The insights gained from the computational studies described above, such as the key pharmacophoric features identified through QSAR and the interaction patterns observed in molecular docking, would be invaluable in designing and filtering compounds during a virtual screening process.

Metabolic Stability and Pharmacokinetic Research Considerations

In Vitro Metabolic Profiling Studies (e.g., hepatic microsomes, hepatocytes)

In vitro metabolic stability assays are fundamental in early-stage research to predict the metabolic clearance of a compound. nuvisan.comwuxiapptec.com These experiments typically involve incubating the compound with liver fractions, such as hepatic microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. wuxiapptec.compatsnap.comwuxiapptec.com

Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. wuxiapptec.comwuxiapptec.com Hepatocytes, being intact liver cells, offer a more comprehensive metabolic system, including both Phase I and Phase II enzymes, as well as the necessary cofactors for these reactions. mdpi.com

The primary goal of these studies is to determine the rate at which the parent compound is eliminated over time. Key parameters derived from these assays include the half-life (t½) and the intrinsic clearance (CLint), which describes the inherent ability of the liver to metabolize a drug. nuvisan.com While specific experimental data for 4-[2-(2-Bromophenoxy)ethyl]morpholine is not publicly available, the following table illustrates typical data generated in such a study for a hypothetical research compound.

Biological MatrixIncubation Time (min)Parent Compound Remaining (%)Calculated Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes01002555.4
Human Liver Microsomes1565
Human Liver Microsomes3042
Human Liver Microsomes6018
Rat Liver Microsomes01001877.0
Rat Liver Microsomes1554
Rat Liver Microsomes3029
Rat Liver Microsomes609

This table presents hypothetical data for illustrative purposes.

Such studies are crucial for identifying potential species differences in metabolism and for providing an early assessment of a compound's pharmacokinetic behavior. frontiersin.org

Identification of Potential Biotransformation Pathways

Based on the structure of this compound, several potential biotransformation pathways can be predicted. These "metabolic soft spots" are regions of the molecule susceptible to enzymatic modification.

The primary sites for metabolism on this compound are likely to be the morpholine (B109124) ring, the brominated aromatic ring, and the ether linkage.

Morpholine Ring Metabolism: The morpholine moiety is known to undergo several metabolic transformations. researchgate.netepa.govnih.gov Common pathways include:

N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the ethyl group.

N-oxidation: Formation of an N-oxide metabolite.

Ring Opening: Oxidative cleavage of the morpholine ring to form more polar metabolites.

Aromatic Hydroxylation: The bromophenoxy group is a likely site for CYP-mediated oxidation. Hydroxylation can occur at positions on the aromatic ring that are not occupied by the bromine atom. nih.govnih.gov The resulting bromophenol metabolite can then undergo further Phase II conjugation reactions. Studies on bromfenac have also shown that metabolism can lead to the formation of reactive intermediates. nih.gov

O-dealkylation: The ether linkage between the phenoxy ring and the ethyl group could be a site for oxidative cleavage, leading to the formation of 2-bromophenol (B46759) and a morpholine-ethanol fragment.

The following diagram illustrates these potential metabolic pathways.

(A representative diagram showing potential sites of metabolic attack: N-dealkylation, N-oxidation, and ring opening on the morpholine moiety, O-dealkylation of the ether linkage, and aromatic hydroxylation on the bromophenoxy ring.)

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry for Structural Confirmation in Complex Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of synthesized compounds like 4-[2-(2-Bromophenoxy)ethyl]morpholine. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule from its measured mass-to-charge ratio (m/z).

For this compound, with the chemical formula C₁₂H₁₆BrNO₂, HRMS would be used to verify this exact composition. The technique can distinguish between molecules with the same nominal mass but different elemental formulas. Furthermore, the presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, creates a distinctive isotopic pattern (M+ and M+2 peaks of similar intensity). This unique signature in the mass spectrum serves as a crucial piece of evidence for the presence and number of bromine atoms in the molecule, thus confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: This technique provides information about the different types of protons in the molecule and their connectivity.

Aromatic Protons: The four protons on the bromophenoxy ring would appear in the aromatic region (typically δ 6.8-7.6 ppm). Their specific chemical shifts and splitting patterns (multiplicities) would confirm the 1,2- (or ortho-) substitution pattern on the benzene ring.

Ethyl Bridge Protons: The two methylene groups (-O-CH₂-CH₂-N-) of the ethyl bridge would each produce a distinct signal, likely appearing as triplets due to coupling with each other. The protons of the -O-CH₂- group would be expected at approximately δ 4.0-4.3 ppm, while the protons of the -CH₂-N- group would appear further upfield, around δ 2.8-3.0 ppm.

Morpholine (B109124) Protons: The eight protons of the morpholine ring are chemically non-equivalent. The four protons adjacent to the oxygen atom (-CH₂-O-CH₂-) would resonate at a different frequency (typically δ 3.6-3.8 ppm) than the four protons adjacent to the nitrogen atom (-CH₂-N-CH₂-), which are expected around δ 2.5-2.7 ppm. researchgate.netchemicalbook.comstackexchange.com These often appear as complex multiplets. stackexchange.com

¹³C NMR Spectroscopy: This method provides information about the different carbon environments within the molecule. For this compound, ten distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the ten chemically non-equivalent carbon atoms.

Aromatic Carbons: Six signals would correspond to the carbons of the bromophenoxy group. The carbon atom bonded to the bromine atom (ipso-carbon) would have a characteristic chemical shift influenced by the heavy atom effect. stackexchange.com

Ethyl Bridge Carbons: Two signals would represent the two carbons of the ethyl chain.

Morpholine Carbons: Two signals would correspond to the two pairs of equivalent carbons in the morpholine ring (C-N and C-O carbons).

The precise chemical shifts in both ¹H and ¹³C NMR spectra provide a detailed and unique fingerprint of the molecule's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (Ar-H) 6.8 - 7.6 Multiplet
Methylene (-O-CH₂) 4.0 - 4.3 Triplet
Methylene (-CH₂-N, ethyl) 2.8 - 3.0 Triplet
Morpholine (-CH₂-O-) 3.6 - 3.8 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atoms Predicted Chemical Shift (δ, ppm)
Aromatic (Ar-C) 110 - 160
Methylene (-O-CH₂) 65 - 75
Methylene (-CH₂-N, ethyl) 55 - 65
Morpholine (-CH₂-O-) 65 - 70

Infrared (IR) Spectroscopy for Functional Group Analysis in Research

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.orgnih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.orgcore.ac.uklibretexts.org

Key expected absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and morpholine groups are observed just below 3000 cm⁻¹.

C-O Stretching: A strong, characteristic absorption band for the aryl-alkyl ether (Ar-O-CH₂) linkage is expected in the region of 1200-1250 cm⁻¹. Another C-O stretch from the morpholine ring would also be present.

C-N Stretching: The stretching vibration of the C-N bond in the morpholine ring would likely be found in the 1020-1250 cm⁻¹ region.

Aromatic C=C Bending: Bending vibrations for the substituted benzene ring would be visible in the fingerprint region (below 1500 cm⁻¹), which can help confirm the substitution pattern.

C-Br Stretching: A weak to medium absorption in the far-infrared region, typically between 500-600 cm⁻¹, would indicate the presence of the carbon-bromine bond.

The combination of these specific absorption bands provides corroborating evidence for the presence of the key functional groups within the molecule's structure.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Bond Vibration Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3010 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium-Strong
Aryl-Alkyl Ether C-O-C Stretch 1200 - 1250 Strong
Aliphatic Amine C-N Stretch 1020 - 1250 Medium
Aromatic Ring C=C Stretch 1450 - 1600 Medium

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation in Research Contexts

Chromatographic methods are indispensable for determining the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. mdpi.comresearchgate.net A reverse-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be developed. mdpi.comsielc.com The compound would elute at a specific retention time, and its purity could be quantified by measuring the area of its corresponding peak relative to the total area of all peaks in the chromatogram. This technique is highly sensitive and can detect even trace amounts of impurities. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.comgcms.cz For this compound, this technique can be used to separate it from any volatile impurities. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. This dual information of retention time and mass spectrum offers a high degree of confidence in both the identification of the compound and the assessment of its purity. gcms.cz

These chromatographic techniques are crucial not only for final product analysis but also for monitoring the progress of a chemical reaction and for preparative-scale purification in a research setting.

Potential Applications and Future Research Directions

4-[2-(2-Bromophenoxy)ethyl]morpholine as a Lead Compound in Drug Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. This compound, with its distinct morpholine (B109124) and bromophenoxy moieties, serves as a valuable scaffold in the development of new drugs. The morpholine ring, a common feature in many bioactive compounds, is known to improve solubility and membrane permeability, crucial properties for drug candidates. nih.gov The presence of a bromine atom on the phenoxy group offers a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced potency and selectivity.

Research into related morpholine derivatives has shown their potential in targeting a variety of biological pathways. For instance, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors for cancer therapy. nih.govnih.gov These studies highlight the importance of the morpholine moiety in achieving potent and selective cytotoxicity against cancer cell lines. nih.gov While direct studies on this compound as a lead compound are not extensively detailed in the public domain, its structural components are present in various compounds undergoing investigation for therapeutic purposes.

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The structural features of this compound make it a candidate for development into a chemical probe. The morpholine group, for example, is a known lysosome-targeting group. chemicalbook.com This property could be exploited to design probes that specifically accumulate in lysosomes, allowing for the study of lysosomal function and its role in disease.

Furthermore, the bromo-functionalization provides a handle for attaching reporter groups, such as fluorescent tags or biotin, without significantly altering the core structure and its biological activity. This would enable researchers to visualize the distribution of the compound within cells and identify its molecular targets. The development of such probes derived from the this compound scaffold could provide valuable insights into various cellular processes.

Role in the Design of Novel Therapeutic Agents

The core structure of this compound is a building block in the synthesis of more complex molecules with therapeutic potential. The morpholine ring is a versatile pharmacophore that can be incorporated into various molecular frameworks to modulate their pharmacological properties. nih.gov For example, the substitution of a morpholine moiety has been shown to significantly enhance the selectivity and potency of certain therapeutic agents. nih.gov

The design of novel therapeutic agents often involves the strategic combination of different chemical fragments to optimize interactions with a biological target. The bromophenoxy ethyl morpholine structure can be considered a key fragment that can be linked to other pharmacophores to create new chemical entities with desired therapeutic profiles. Its role as an intermediate in the preparation of other morpholine derivatives further underscores its importance in the synthesis of potential new drugs. cphi-online.com

Exploration in New Therapeutic Modalities (e.g., PROTACs involving morpholine scaffolds)

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules that function by inducing the degradation of specific target proteins. broadpharm.comtechnologynetworks.com A PROTAC molecule typically consists of two active domains connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. broadpharm.comtechnologynetworks.com This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. broadpharm.com

While there is no direct evidence of this compound being used in a PROTAC, the morpholine scaffold is a component of interest in the design of these novel therapeutics. The ability of the morpholine group to improve physicochemical properties makes it an attractive component for the linker or the ligand part of a PROTAC. The development of PROTACs is expanding the "druggable" proteome by targeting proteins that were previously considered undruggable with traditional small-molecule inhibitors. technologynetworks.com The incorporation of morpholine-containing fragments, potentially derived from structures like this compound, could be a strategy to enhance the efficacy and drug-like properties of future PROTACs.

Emerging Research Trends for Brominated Morpholine Derivatives

Recent research has focused on the development of new synthetic methods for producing brominated and other halogenated morpholine derivatives. Stereoselective haloamination of olefins has emerged as a powerful technique for synthesizing chiral nitrogen-containing heterocycles, including morpholines. mdpi.com These advanced synthetic protocols provide efficient access to a wide range of structurally diverse morpholine derivatives with high enantioselectivity. mdpi.com

The interest in brominated organic compounds extends to their potential as bioactive molecules. For instance, various brominated compounds are being investigated for their utility in different therapeutic areas. The ability to introduce a bromine atom with high precision into a morpholine-containing molecule opens up new avenues for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Q & A

Q. Q1. What are the recommended synthetic routes for 4-[2-(2-Bromophenoxy)ethyl]morpholine, and how can reaction yields be optimized?

Methodological Answer:

  • Nucleophilic Substitution: React 2-bromophenol with 4-(2-chloroethyl)morpholine in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF). Monitor progress via TLC or HPLC .
  • Optimization Strategies:
    • Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
    • Solvent Effects: Compare yields in DMF vs. acetonitrile; DMF typically improves solubility of aromatic intermediates .
    • Temperature Control: Reactions at 80–100°C for 8–12 hours often achieve >70% yield .

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm purity (>95%) .
  • Spectroscopic Analysis:
    • 1H NMR: Key signals include δ 3.6–3.8 ppm (morpholine CH₂-O-CH₂) and δ 6.8–7.3 ppm (aromatic protons from 2-bromophenoxy group) .
    • FT-IR: Confirm C-O-C (morpholine) at ~1,100 cm⁻¹ and C-Br (bromophenoxy) at ~560 cm⁻¹ .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the 2-bromophenoxy substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance: The ortho-bromo group may hinder coupling reactions (e.g., Suzuki-Miyaura) due to proximity to the reaction site. Compare with para-substituted analogs (e.g., 4-[2-(4-Bromophenyl)ethyl]morpholine) to assess steric limitations .
  • Electronic Effects: Electron-withdrawing bromine enhances electrophilicity of the aryl ring, facilitating nucleophilic aromatic substitution. Use DFT calculations (e.g., Gaussian 16) to map electron density distributions .

Q. Q4. How can contradictory data on the compound’s melting point and solubility be resolved?

Methodological Answer:

  • Crystallographic Analysis: Perform single-crystal X-ray diffraction (SC-XRD) to determine precise molecular packing and polymorphism. For example, SC-XRD of a morpholine derivative revealed a melting point variation of ±5°C due to polymorphic forms .
  • Solubility Studies: Use the shake-flask method in buffered solutions (pH 2–12) to assess pH-dependent solubility. Note discrepancies caused by hygroscopicity or impurities .

Q. Q5. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use SwissADME or pkCSM to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. For this compound, predicted logP ≈ 2.8 suggests moderate membrane permeability .
  • Docking Studies: Employ AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs), leveraging morpholine’s known affinity for amine-binding pockets .

Experimental Design & Troubleshooting

Q. Q6. How should researchers design experiments to study the compound’s stability under oxidative conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to 3% H₂O₂ at 40°C for 24–72 hours. Monitor degradation via LC-MS; bromophenoxy groups are prone to oxidative debromination .
  • Control Variables: Include antioxidants (e.g., BHT) in parallel experiments to assess protective effects .

Q. Q7. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • Spill Management: Neutralize spills with activated carbon or vermiculite. Dispose via licensed hazardous waste contractors .

Data Contradiction & Validation

Q. Q8. How can discrepancies in reported biological activity (e.g., enzyme inhibition) be investigated?

Methodological Answer:

  • Assay Replication: Repeat enzyme inhibition assays (e.g., caspase-3) under standardized conditions (pH 7.4, 25°C).
  • Negative Controls: Include morpholine and 2-bromophenol to isolate contributions of the parent scaffold vs. the full compound .

Q. Q9. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

Methodological Answer:

  • GC-MS Headspace Analysis: Identify volatile byproducts (e.g., residual solvents or brominated intermediates) .
  • HPLC-MS/MS: Detect non-volatile impurities (e.g., dimerized morpholine derivatives) with a limit of detection (LOD) < 0.1% .

Advanced Characterization

Q. Q10. How can researchers elucidate the compound’s conformational dynamics in solution?

Methodological Answer:

  • Dynamic NMR (DNMR): Analyze coalescence temperatures of morpholine ring protons to estimate energy barriers for chair-chair interconversion .
  • Molecular Dynamics Simulations: Use AMBER or GROMACS to model solvent effects (e.g., DMSO vs. water) on conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.